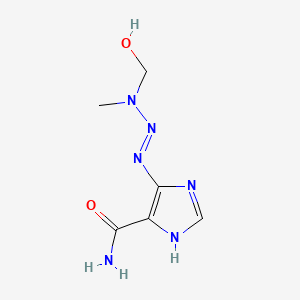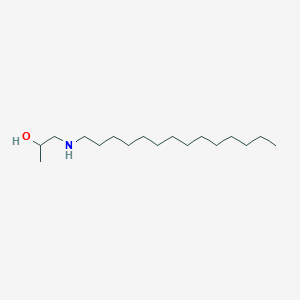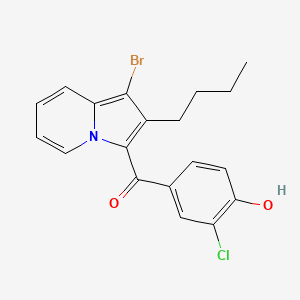
5-Fluoro-6-hydroxy-5,6-dihydrouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-hydroxy-5,6-dihydrouridine is a fluorinated nucleoside analog It is a derivative of uridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a fluorine atom, and the 6th position is hydroxylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxy-5,6-dihydrouridine typically involves the fluorination of uridine derivatives. One common method is the oxidative halogenation of 5-fluorouracil, followed by hydroxylation at the 6th position . The reaction conditions often require the use of strong oxidizing agents and controlled environments to ensure the selective introduction of the fluorine and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-6-hydroxy-5,6-dihydrouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for halogenation and reducing agents for selective reduction processes . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative halogenation can yield 5-bromo-5-fluoro-6-hydroxy-5,6-dihydrouracil, while nitration can produce 5-fluoro-6-hydroxy-5-nitro-5,6-dihydrouracil .
Applications De Recherche Scientifique
5-Fluoro-6-hydroxy-5,6-dihydrouridine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is studied for its interactions with enzymes and its role in metabolic pathways.
Industry: The compound can be used in the synthesis of other fluorinated nucleosides and as a precursor in the production of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
5-Fluoro-5,6-dihydrouracil: A metabolite of 5-fluorouracil with similar properties.
5-Fluoro-5-nitro-6-hydroxy-5,6-dihydrouracil: A derivative obtained through nitration of 5-fluorouracil.
Uniqueness
5-Fluoro-6-hydroxy-5,6-dihydrouridine is unique due to its specific structural modifications, which confer distinct biochemical properties. Its hydroxylation at the 6th position and fluorination at the 5th position make it a valuable compound for studying the effects of these modifications on nucleoside analogs.
Propriétés
| 74304-58-8 | |
Formule moléculaire |
C9H13FN2O7 |
Poids moléculaire |
280.21 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O7/c10-3-6(16)11-9(18)12(7(3)17)8-5(15)4(14)2(1-13)19-8/h2-5,7-8,13-15,17H,1H2,(H,11,16,18)/t2-,3?,4-,5-,7?,8-/m1/s1 |
Clé InChI |
GFFMDHPYCOHCHJ-XWHACKQUSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(C(C(=O)NC2=O)F)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C(C(C(=O)NC2=O)F)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)





![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)

